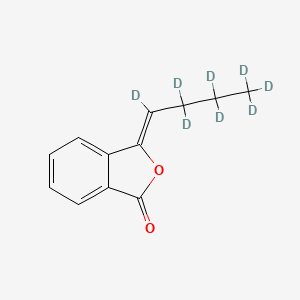

3-Butylidene Phthalide-d8

Description

Structure

3D Structure

Properties

IUPAC Name |

(3Z)-3-(1,2,2,3,3,4,4,4-octadeuteriobutylidene)-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-8H,2-3H2,1H3/b11-8-/i1D3,2D2,3D2,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBOCUXXNSOQHM-IKGHHJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C/1\C2=CC=CC=C2C(=O)O1)/C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Characterization of 3 Butylidene Phthalide D8

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds, providing definitive information on molecular weight, isotopic enrichment, and structural features.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy by providing a precise measurement of its mass-to-charge ratio (m/z). For 3-Butylidene Phthalide-d8, HRMS is essential to confirm the successful incorporation of all eight deuterium (B1214612) atoms. The theoretical exact mass is calculated based on the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, and ²H). By comparing the experimentally measured mass to the theoretical mass, the elemental formula can be confirmed, and the isotopic purity can be assessed. almacgroup.com The high resolution allows for the separation of the deuterated species from any residual unlabeled or partially labeled compounds. almacgroup.com

| Compound | Molecular Formula | Ion Type | Theoretical Accurate Mass (Da) | Measured Accurate Mass (Da) | Mass Error (ppm) |

|---|---|---|---|---|---|

| This compound | C₁₂H₄D₈O₂ | [M+H]⁺ | 197.1408 | 197.1411 | 1.5 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov For this compound, the precursor molecular ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides information about the molecule's connectivity and, crucially, confirms the location of the deuterium labels on the butylidene chain. By comparing the MS/MS spectrum of the deuterated compound with its unlabeled analogue, shifts in the m/z of fragments containing the butylidene moiety confirm the site of deuteration. spectroscopyonline.comwvu.edu

| Proposed Fragment Structure | Unlabeled m/z (C₁₂H₁₂O₂) | Deuterated m/z (C₁₂H₄D₈O₂) | Mass Shift (Da) | Inferred Neutral Loss |

|---|---|---|---|---|

| [M+H]⁺ | 189.0859 | 197.1343 | +8 | - |

| [M+H - C₂H₄]⁺ | 161.0543 | 167.0919 | +6 | C₂H₂D₂ |

| [M+H - C₄H₈]⁺ | 133.0284 | 133.0284 | 0 | C₄D₈ |

| [C₈H₅O]⁺ (Tropylium-like ion) | 117.0335 | 117.0335 | 0 | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation

NMR spectroscopy is an indispensable tool for confirming the precise location of isotopic labels within a molecule. Both proton (¹H) and carbon (¹³C) NMR provide complementary information to verify the structure of this compound.

Proton (¹H) NMR Spectroscopic Analysis and Deuterium Exchange Monitoring

In the ¹H NMR spectrum of this compound, the most direct evidence of successful deuteration is the disappearance of signals corresponding to the protons of the butylidene chain. The spectrum is simplified, showing only the signals for the four aromatic protons of the phthalide (B148349) ring system. The absence of resonances in the aliphatic region confirms the high isotopic enrichment at the specified positions. Furthermore, ¹H NMR can be used to monitor the stability of the deuterium labels. By acquiring spectra over time in a protic solvent, one can check for any potential hydrogen-deuterium (H/D) back-exchange, which would manifest as the reappearance of proton signals in the butylidene region. nih.gov

Carbon (¹³C) NMR Spectroscopic Shifts Induced by Deuterium

The ¹³C NMR spectrum provides further confirmation of deuteration. The carbon atoms directly attached to deuterium exhibit two significant changes. Firstly, the multiplicity of the signal changes due to coupling with deuterium (spin I = 1). A CD group appears as a 1:1:1 triplet, a CD₂ group as a 1:2:3:2:1 pentet, and a CD₃ group as a 1:3:6:7:6:3:1 septet. blogspot.com Secondly, the intensity of these signals is significantly reduced due to the absence of the Nuclear Overhauser Effect (NOE) from attached protons and longer spin-lattice relaxation times (T₁). blogspot.com

Additionally, the substitution of ¹H with ²H induces small but measurable upfield shifts in the ¹³C chemical shifts for the deuterated carbon (α-effect) and adjacent carbons (β-effect). rsc.orgmdpi.comrsc.org These isotopic shifts provide definitive evidence of the location of the deuterium atoms. acs.org

| Carbon Position (Butylidene Chain) | Expected δ (ppm) - Unlabeled | Expected δ (ppm) - Deuterated (d8) | Isotope Shift (Δδ ppm) | Expected Multiplicity (Deuterated) |

|---|---|---|---|---|

| C1' (vinylic) | ~125.5 | ~125.2 | -0.3 | Triplet |

| C2' | ~29.0 | ~28.6 | -0.4 | Pentet |

| C3' | ~22.0 | ~21.5 | -0.5 | Pentet |

| C4' | ~13.8 | ~13.2 | -0.6 | Septet |

Deuterium (²H) NMR Spectroscopy for Direct Deuterium Detection

Deuterium Nuclear Magnetic Resonance (²H NMR or Deuteron NMR) is a powerful and direct method for the characterization of deuterium-labeled compounds. wikipedia.org Unlike proton (¹H) NMR, which would show the absence of signals at the sites of deuteration, ²H NMR directly observes the deuterium nuclei. wikipedia.org This provides unambiguous confirmation of the presence and location of the deuterium labels on the this compound molecule.

For a compound with high deuterium enrichment (e.g., >98 atom %), conventional ¹H NMR becomes less effective for determining isotopic purity due to the low intensity of residual proton signals. ²H NMR, however, provides a clean spectrum where only the deuteron signals are observed, making it an ideal alternative for both structure verification and enrichment determination. youtube.com The chemical shift range in ²H NMR is analogous to that of ¹H NMR, allowing for straightforward spectral interpretation based on the known structure of the molecule. wikipedia.org In the case of this compound, distinct signals corresponding to the eight deuterium atoms on the butylidene side chain would be expected.

Table 1: Predicted ²H NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are relative to a standard and may vary based on solvent and experimental conditions.

| Deuterium Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| =CD- | ~5.3 - 5.8 | Triplet (t) | 1D |

| -CD₂- | ~2.1 - 2.5 | Multiplet (m) | 2D |

| -CD₂- | ~1.4 - 1.8 | Multiplet (m) | 2D |

| -CD₃ | ~0.9 - 1.2 | Triplet (t) | 3D |

Vibrational Spectroscopy (FTIR, Raman) for Deuterium Labeling Verification

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are effective methods for confirming isotopic labeling. researchgate.netlibretexts.org The principle behind this application lies in the mass-dependent nature of molecular vibrational frequencies. libretexts.org When a lighter isotope (like ¹H) is replaced by a heavier one (like ²H), the reduced mass of the corresponding bond increases. This leads to a predictable decrease, or redshift, in the vibrational frequency of that bond. libretexts.orgnih.govosti.gov

For this compound, the most significant changes in the FTIR and Raman spectra, compared to its unlabeled counterpart, will be observed in the regions corresponding to carbon-hydrogen (C-H) bond vibrations. The characteristic C-H stretching frequencies typically appear in the 2800–3000 cm⁻¹ range. Upon deuteration, these are replaced by carbon-deuterium (C-D) stretching vibrations, which are found at significantly lower frequencies, approximately in the 2000–2200 cm⁻¹ range. The observation of these C-D bands, coupled with the attenuation or disappearance of the corresponding C-H bands, provides strong evidence for successful deuterium incorporation. researchgate.net

Table 2: Comparison of Key Vibrational Frequencies for Unlabeled vs. Deuterated 3-Butylidene Phthalide Frequencies are approximate and serve for illustrative purposes.

| Vibrational Mode | Unlabeled 3-Butylidene Phthalide (C-H) Frequency (cm⁻¹) | This compound (C-D) Frequency (cm⁻¹) |

| Aliphatic C-H/C-D Stretch | 2850 - 2960 | 2050 - 2250 |

| Alkenyl C-H/C-D Stretch | ~3030 | ~2200 - 2300 |

| Aliphatic C-H/C-D Bend | 1370 - 1470 | ~950 - 1150 |

Chromatographic Techniques for Purity and Isotopic Integrity Assessment

Chromatographic methods coupled with mass spectrometry are indispensable for assessing both the chemical purity and the isotopic integrity of labeled compounds like this compound. rsc.org

Gas chromatography is a well-established technique for the separation and analysis of volatile and semi-volatile compounds such as phthalide derivatives. oup.comsemanticscholar.orgnih.govresearchgate.net When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for purity assessment. The gas chromatogram indicates the chemical purity by separating the main compound from any volatile impurities, with the peak area providing a quantitative measure of their relative abundance.

The mass spectrometer provides crucial information for confirming both identity and isotopic integrity. The mass spectrum of unlabeled 3-Butylidene Phthalide has a molecular weight of approximately 188.22 g/mol . nist.gov For the fully labeled this compound, the molecular ion peak (M+) is expected to appear at an m/z value that is 8 mass units higher (approx. 196.27 g/mol ). clearsynth.com By analyzing the isotopic cluster around the molecular ion peak, the degree of deuteration and the presence of partially labeled species (d1 through d7) can be determined, thus providing a detailed assessment of isotopic enrichment.

Table 3: Example GC-MS Parameters and Expected Data for this compound

| Parameter | Value / Description |

| GC Column | Capillary column (e.g., 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min nih.gov |

| Injector Temp. | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV nih.gov |

| Expected M+ (unlabeled) | m/z 188 |

| Expected M+ (d8-labeled) | m/z 196 |

| Major Fragments (d8) | Shifts in fragmentation pattern corresponding to losses of deuterated alkyl fragments |

Liquid Chromatography (LC) with Mass Spectrometry (MS) Detection

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is another cornerstone technique for analyzing phthalides, especially those that may be thermally unstable. oup.comnih.gov LC separates the sample components in the liquid phase prior to their introduction into the mass spectrometer. This is highly effective for determining chemical purity by resolving the target compound from non-volatile impurities or related substances.

LC coupled with high-resolution mass spectrometry (HR-MS) is particularly advantageous for evaluating isotopic enrichment. rsc.org HR-MS can measure the mass-to-charge ratio (m/z) with very high precision, allowing for the clear separation of the isotopic peaks of this compound from any residual unlabeled material or partially deuterated variants. rsc.org The relative intensities of these peaks in the mass spectrum are used to calculate the isotopic purity with a high degree of confidence.

Table 4: Example LC-MS Parameters and Expected Data for this compound

| Parameter | Value / Description |

| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase | Gradient elution with water (A) and acetonitrile (B), both with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 35 °C google.com |

| MS Ionization | Electrospray Ionization (ESI), positive mode |

| Expected [M+H]⁺ (unlabeled) | m/z 189.09 |

| Expected [M+H]⁺ (d8-labeled) | m/z 197.14 |

| Analysis Goal | Separation of impurities and integration of isotopic peaks to calculate % isotopic enrichment rsc.org |

Mechanistic Investigations Utilizing 3 Butylidene Phthalide D8

Deuterium (B1214612) Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidation

The substitution of hydrogen with its heavier isotope, deuterium, at a specific molecular position can lead to a change in the reaction rate, a phenomenon known as the deuterium kinetic isotope effect (KIE). This effect is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a carbon-hydrogen bond is broken in the rate-determining step. The KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD).

Primary KIEs in Rate-Determining Steps

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is cleaved during the rate-determining step of a reaction. For C-H bond cleavage, a kH/kD ratio significantly greater than 1 (typically in the range of 2-8) is indicative of a primary KIE. This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, requiring more energy to break.

In the context of 3-Butylidene Phthalide (B148349), if a reaction involved the abstraction of a hydrogen atom from the butylidene chain in the rate-determining step, the use of 3-Butylidene Phthalide-d8 would be expected to exhibit a significant primary KIE. For instance, in an oxidation or a base-catalyzed isomerization reaction where a C-H bond on the butylidene group is broken, comparing the reaction rates of the deuterated and non-deuterated isotopologues would provide strong evidence for the C-H bond cleavage being the slowest step.

Table 1: Hypothetical Primary Kinetic Isotope Effects for Reactions of 3-Butylidene Phthalide

| Reaction Type | Position of Deuteration | Expected kH/kD | Implication |

| Allylic Oxidation | C1 of Butylidene Chain | > 2 | C-H bond cleavage at the allylic position is rate-determining. |

| Base-Catalyzed Isomerization | C2 of Butylidene Chain | > 2 | Deprotonation at the C2 position is the rate-determining step. |

Secondary KIEs and Stereoelectronic Effects

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. These effects are typically smaller than primary KIEs (kH/kD is usually between 0.7 and 1.5) and provide insight into changes in hybridization or the stereoelectronic environment of the isotopically labeled center during the reaction.

An α-secondary KIE is observed when deuterium is placed on the carbon atom undergoing a change in hybridization. For example, if a reaction involving 3-Butylidene Phthalide were to proceed through a transition state where a carbon on the butylidene chain changes from sp3 to sp2 hybridization, a normal secondary KIE (kH/kD > 1) would be expected. Conversely, a change from sp2 to sp3 hybridization would result in an inverse secondary KIE (kH/kD < 1).

A β-secondary KIE arises from isotopic substitution at a position adjacent to the reacting center. These effects are often attributed to hyperconjugation, where the C-H (or C-D) bond participates in stabilizing a developing positive charge or an adjacent empty orbital.

Mechanistic Probing of Enzymatic Transformations with Deuterated Substrates

Deuterated substrates like this compound are crucial tools for investigating the mechanisms of enzyme-catalyzed reactions. By measuring KIEs and analyzing the distribution of isotopes in the products, researchers can gain detailed information about the enzyme's active site and its interactions with the substrate.

Identification of Active Sites and Catalytic Residues

The presence of a significant KIE upon deuteration of a specific position in a substrate can pinpoint which part of the molecule interacts with the enzyme's catalytic machinery. For instance, if an enzyme were to catalyze the oxidation of the butylidene group of 3-Butylidene Phthalide, observing a large KIE with this compound would confirm that the C-H bond cleavage is a key step in the enzymatic process. This information can then be used in conjunction with structural data of the enzyme to identify the specific amino acid residues in the active site responsible for the hydrogen abstraction.

Elucidation of Enzyme-Substrate Interactions

Table 2: Hypothetical Enzyme Inhibition Data for 3-Butylidene Phthalide and its Deuterated Analog

| Enzyme | Substrate | Inhibition Constant (Ki) (µM) | Implication of Isotope Effect |

| Cytochrome P450 Isozyme | 3-Butylidene Phthalide | 10 | Reference Value |

| Cytochrome P450 Isozyme | This compound | 50 | Slower metabolism due to KIE, indicating C-H bond cleavage is rate-limiting in metabolism. |

| Aldehyde Dehydrogenase | 3-Butylidene Phthalide | 25 | Reference Value |

| Aldehyde Dehydrogenase | This compound | 26 | No significant KIE, suggesting C-H bond cleavage is not the rate-limiting step. |

Photochemical and Thermal Rearrangement Studies with Deuterium Tracers

Deuterium labeling is an indispensable technique for tracing the pathways of atoms during molecular rearrangements, both photochemically and thermally induced. By determining the position of the deuterium atoms in the rearranged product, the mechanism of the reaction can be deduced.

In a hypothetical photochemical isomerization of 3-Butylidene Phthalide, deuterating the butylidene chain would allow researchers to distinguish between different possible mechanistic pathways, such as a concerted researchgate.netlibretexts.org-sigmatropic shift versus a stepwise radical mechanism. The observed distribution of deuterium in the product would provide a clear signature of the operative mechanism.

Similarly, in thermal rearrangements, the use of this compound could help to elucidate whether a reaction proceeds through a pericyclic transition state or involves the formation of intermediates. The scrambling or specific migration of deuterium atoms would provide strong evidence for the underlying mechanistic details of the rearrangement.

Hydrogen/Deuterium Exchange Studies to Probe Molecular Dynamics

Hydrogen/deuterium exchange (H/D exchange) coupled with mass spectrometry (HDX-MS) is a powerful biophysical technique used to investigate protein conformational dynamics, protein-ligand interactions, and allosteric effects in a solution. In the context of mechanistic investigations involving 3-Butylidene Phthalide, the deuterated isotopologue, this compound, serves as a crucial tool. While H/D exchange primarily probes the dynamics of a protein, the use of a deuterated ligand can be advantageous in certain experimental setups to deconvolve complex mass spectra.

A hypothetical study could involve the use of H/D exchange to understand the molecular dynamics of a target enzyme upon binding of 3-Butylidene Phthalide. In such an investigation, the enzyme's backbone amide hydrogens exchange with deuterium from a deuterated buffer at a rate dependent on their solvent accessibility and hydrogen bonding. By comparing the deuterium uptake of the enzyme in its free form versus when it is complexed with this compound, regions of the protein that are involved in binding or undergo conformational changes can be identified.

The general workflow for such an experiment would involve incubating the target protein in a D₂O-based buffer for varying amounts of time, both in the presence and absence of this compound. The exchange reaction is then quenched by lowering the pH and temperature. The protein is subsequently digested into peptides, and the mass of these peptides is measured by mass spectrometry. An increase in mass corresponds to the uptake of deuterium.

Detailed research findings from such a hypothetical study could reveal specific domains or loops within the enzyme that become more or less exposed to the solvent upon ligand binding. For instance, a decrease in deuterium uptake in a particular region of the protein when complexed with this compound would suggest that this region is either directly involved in binding the compound or has become conformationally restricted. Conversely, an increase in deuterium uptake in a distal region could indicate an allosteric change in the protein's structure.

The data from these experiments are often presented in tables that show the differential deuterium uptake between the two states (apo vs. ligand-bound) for various peptides derived from the protein.

Interactive Data Table: Differential Deuterium Uptake in a Hypothetical Target Protein Upon Binding to this compound

The following interactive table represents hypothetical data from an HDX-MS experiment on a target protein. The table shows the differential deuterium uptake for several peptides after a 10-minute exchange period. A negative value indicates a decrease in deuterium uptake upon binding to this compound, suggesting protection and likely involvement in binding or a conformational change that reduces solvent accessibility. A positive value would indicate increased solvent exposure.

| Peptide Sequence | Start Residue | End Residue | Differential Deuterium Uptake (Da) | Interpretation |

| LVGFTGRAM | 23 | 31 | -1.8 | Significant protection; likely part of the binding site. |

| YSGVTPK | 88 | 94 | -0.9 | Moderate protection; may be near the binding site. |

| FAGRLIE | 152 | 158 | -0.2 | Minor to no change; likely not involved in binding. |

| WQPDTGV | 210 | 216 | -2.5 | Strongest protection; critical for ligand interaction. |

| MKLPTY | 289 | 294 | 0.1 | No significant change. |

Interactive Data Table: Time-Dependent Deuterium Uptake for a Key Binding Peptide

This table illustrates the time course of deuterium uptake for the peptide "WQPDTGV" (residues 210-216), which showed the most significant protection. The data highlights the difference in exchange kinetics between the free (apo) and the this compound-bound states of the hypothetical protein.

| Time (minutes) | Apo Protein Deuterium Uptake (Da) | This compound Bound Protein Deuterium Uptake (Da) |

| 1 | 2.1 | 0.5 |

| 5 | 3.5 | 1.2 |

| 10 | 4.3 | 1.8 |

| 30 | 5.0 | 2.5 |

| 60 | 5.2 | 2.9 |

These hypothetical findings would strongly suggest that the region of the protein corresponding to the peptide WQPDTGV is a primary interaction site for 3-Butylidene Phthalide. The reduced rate and extent of deuterium uptake in the presence of this compound indicate that this segment is shielded from the solvent, a classic sign of ligand binding. Such detailed molecular-level insights are invaluable for understanding the mechanism of action of bioactive compounds.

Metabolic Pathway Elucidation and Enzyme Specificity Studies Using 3 Butylidene Phthalide D8

Application of 3-Butylidene Phthalide-d8 as an Internal Standard in Quantitative Metabolic Profiling

In the realm of quantitative metabolic profiling, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accurate and precise measurements. This compound, with its eight deuterium (B1214612) atoms, serves as an ideal internal standard for the quantification of 3-Butylidene Phthalide (B148349) and its various metabolites in biological matrices.

The fundamental principle behind its application lies in the near-identical physicochemical properties of the deuterated and non-deuterated compounds. Both this compound and 3-Butylidene Phthalide exhibit similar chromatographic retention times and ionization efficiencies in mass spectrometry. However, they are readily distinguishable by their mass-to-charge (m/z) ratio due to the mass difference imparted by the deuterium atoms.

During sample analysis, a known amount of this compound is spiked into the biological sample (e.g., plasma, urine, or liver microsome incubations) prior to extraction and analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS). By comparing the peak area of the non-deuterated analyte to that of the deuterated internal standard, any variations in sample preparation, injection volume, or instrument response can be normalized. This ratiometric approach significantly enhances the accuracy and reproducibility of quantitative results, which is essential for pharmacokinetic and metabolic studies.

Identification of Metabolites through Deuterium Tracking in In Vitro Systems

The deuterium label in this compound provides a powerful tool for tracing the metabolic fate of the parent compound in in vitro systems, such as human and rat liver microsomes. When this compound is incubated with these enzyme preparations, the resulting metabolites will retain the deuterium label, allowing for their unambiguous identification against a complex background of endogenous molecules.

Recent studies on the metabolism of the non-deuterated n-butylidenephthalide in rat and human liver microsomes have identified several metabolic pathways. nih.gov The use of a deuterated analog like this compound in similar experiments would confirm and potentially expand upon these findings by leveraging the unique isotopic signature.

Hydroxylation and oxidation are common phase I metabolic reactions catalyzed by enzymes such as cytochrome P450s. mdpi.com In the case of n-butylidenephthalide, several hydroxylated and oxidized metabolites have been identified in in vitro studies with liver microsomes. nih.gov The metabolic pathways primarily involve hydroxylation on the butylidene side chain and the phthalide ring structure.

When this compound is used as the substrate, the resulting hydroxylated metabolites would exhibit a characteristic mass shift corresponding to the addition of an oxygen atom while retaining the deuterium label. This allows for the confident identification of these metabolites using high-resolution mass spectrometry. The table below summarizes the key hydroxylated and oxidized metabolites that would be expected from the metabolism of this compound, based on the known metabolism of its non-deuterated form. nih.gov

| Metabolite ID | Proposed Structure (based on n-butylidenephthalide metabolism) | Metabolic Reaction |

| M1-d8 | Hydroxy-3-butylidenephthalide-d8 | Hydroxylation |

| M2-d8 | Dihydroxy-3-butylidenephthalide-d8 | Dihydroxylation |

| M3-d8 | Oxo-3-butylidenephthalide-d8 | Oxidation |

Conjugation reactions represent a key phase II metabolic pathway where a polar molecule is attached to the parent compound or its phase I metabolite to facilitate its excretion. wikipedia.org Glucuronidation, the attachment of glucuronic acid, is a major conjugation pathway for many xenobiotics. wikipedia.org While direct evidence for the glucuronidation of 3-Butylidene Phthalide is not prominently reported, it is a plausible metabolic route for its hydroxylated metabolites.

Another important conjugation reaction is the formation of glutathione (B108866) (GSH) adducts. Studies have shown that n-butylidenephthalide can undergo glutathione conjugation. nih.gov The use of this compound would enable the sensitive detection of these conjugates. The deuterium-labeled glutathione adduct would be readily identifiable by its specific mass and isotopic pattern in mass spectrometric analysis.

| Metabolite ID | Proposed Structure (based on n-butylidenephthalide metabolism) | Metabolic Reaction |

| M4-d8 | 3-Butylidenephthalide-d8-glutathione conjugate | Glutathione Conjugation |

Metabolic processes can also involve the cleavage of chemical bonds within a molecule. In the case of n-butylidenephthalide, hydrolysis of the lactone ring has been observed as a metabolic pathway in liver microsomes. nih.gov This results in the formation of a carboxylic acid derivative. When this compound is metabolized, the resulting hydrolyzed product would retain the deuterated butylidene side chain, allowing for its clear identification.

| Metabolite ID | Proposed Structure (based on n-butylidenephthalide metabolism) | Metabolic Reaction |

| M5-d8 | Hydrolyzed 3-butylidenephthalide-d8 | Hydrolysis (Lactone Cleavage) |

Characterization of Metabolizing Enzyme Systems with Deuterated Substrates

The use of deuterated substrates can also provide insights into the enzyme systems responsible for metabolism. The biotransformation of xenobiotics is primarily carried out by a superfamily of enzymes known as cytochrome P450s (CYPs), which are abundant in liver microsomes. nih.gov

The observed hydroxylation and oxidation reactions of n-butylidenephthalide are characteristic of CYP-mediated metabolism. nih.govmdpi.com Members of the P450 3A subfamily are among the most abundant and important human hepatic cytochromes involved in drug metabolism. nih.gov To identify the specific CYP isoforms responsible for the metabolism of 3-Butylidene Phthalide, in vitro experiments using a panel of recombinant human CYP enzymes could be performed with this compound as the substrate.

Role of Alcohol and Aldehyde Dehydrogenases

Alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) are pivotal enzymes in the metabolism of a vast array of endogenous and exogenous compounds. nih.gov In the context of this compound, their roles are primarily associated with the oxidation and reduction of alcohol and aldehyde intermediates that may be formed during its biotransformation.

The metabolism of the non-deuterated analogue, 3-n-butylidenephthalide, has been shown to yield hydroxylated metabolites, such as 3-butyl-3-hydroxyphthalide. nih.govresearchgate.net This hydroxylation can create a primary or secondary alcohol group, which can then serve as a substrate for alcohol dehydrogenases. ADHs, a group of NAD(P)+-dependent enzymes, catalyze the reversible oxidation of alcohols to their corresponding aldehydes or ketones. Should a primary alcohol metabolite of this compound be formed, ADH could further oxidize it to an aldehyde.

Subsequently, this aldehyde intermediate would be a substrate for aldehyde dehydrogenases. ALDHs are a superfamily of enzymes responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. nih.govwikipedia.org This conversion is generally considered a detoxification step, as aldehydes are often reactive and toxic species. The resulting carboxylic acid is typically more water-soluble and readily excreted from the body.

The specific isoforms of ADH and ALDH involved in the metabolism of this compound metabolites would depend on factors such as tissue distribution and substrate specificity of the enzymes.

Flavin-Containing Monooxygenases (FMO) and Other Oxidoreductases

Flavin-Containing Monooxygenases (FMOs) represent another important class of phase I drug-metabolizing enzymes that catalyze the oxygenation of various xenobiotics. nih.gov FMOs are known to oxidize soft nucleophiles, particularly compounds containing nitrogen and sulfur atoms. optibrium.com However, their role can extend to other types of oxidative reactions, including the Baeyer-Villiger oxidation of ketones to esters or lactones. nih.gov

While direct evidence for the involvement of FMOs in the metabolism of this compound is not extensively documented, their potential contribution cannot be ruled out. The chemical structure of this compound, particularly the lactone ring and the butylidene side chain, could potentially be susceptible to FMO-mediated oxidation. For instance, FMOs could catalyze the epoxidation of the double bond in the butylidene side chain or potentially act on the lactone ring itself.

Other oxidoreductases, such as cytochrome P450 enzymes, are also likely key players in the initial hydroxylation of 3-butylidenephthalide (B1668125). nih.gov These enzymes are well-known for their broad substrate specificity and their central role in the metabolism of a vast number of drugs and other foreign compounds.

Investigating Stereoselective Metabolism of this compound

The concept of stereoselectivity is of paramount importance in drug metabolism, as enantiomers of a chiral compound can exhibit different pharmacological activities and metabolic fates. wvu.edunih.gov 3-Butylidene Phthalide can exist as (E) and (Z) geometric isomers due to the double bond in the butylidene side chain. Furthermore, its metabolites, such as 3-butyl-3-hydroxyphthalide, possess a chiral center at the C3 position of the phthalide ring, leading to the formation of (R) and (S) enantiomers. researchgate.net

The enzymatic reactions involved in the metabolism of this compound are often stereoselective. For instance, the reduction of a ketone intermediate to a hydroxyl group, a reaction that can be catalyzed by certain alcohol dehydrogenases or other reductases, can proceed with high stereoselectivity, leading to the preferential formation of one enantiomer over the other. mdpi.com Microbial transformation studies of 3-n-butylidenephthalide have demonstrated the stereoselective formation of (-)-3-butyl-3-hydroxyphthalide. researchgate.net

To investigate the stereoselective metabolism of this compound, specialized analytical techniques are required. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases, is a powerful tool for separating and quantifying the individual enantiomers of the parent compound and its metabolites. wvu.educsfarmacie.czmdpi.com This allows researchers to determine the enantiomeric ratio of metabolites formed in in vitro and in vivo studies, providing insights into the stereoselectivity of the metabolizing enzymes.

Below is a table summarizing the potential stereoisomers and the analytical approach for their investigation:

| Compound | Type of Isomerism | Potential Stereoisomers | Analytical Method for Investigation |

| This compound | Geometric Isomerism | (E)-3-Butylidene Phthalide-d8, (Z)-3-Butylidene Phthalide-d8 | HPLC, GC-MS |

| 3-Butyl-3-hydroxyphthalide-d8 | Enantiomerism | (R)-3-Butyl-3-hydroxyphthalide-d8, (S)-3-Butyl-3-hydroxyphthalide-d8 | Chiral HPLC |

Computational and Theoretical Studies on 3 Butylidene Phthalide D8

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and conformational stability of molecules. For 3-Butylidene Phthalide-d8, these theoretical methods provide insights into its geometry and the effects of deuterium (B1214612) substitution on its vibrational properties. By employing principles of density functional theory (DFT), it is possible to compute the optimized molecular structure, bond lengths, bond angles, and vibrational frequencies.

Deuterium Isotope Effects on Vibrational Frequencies and Geometries

The substitution of hydrogen with deuterium, a heavier isotope, does not significantly alter the equilibrium geometry (bond lengths and angles) of the molecule due to the identical electronic structure. However, it has a pronounced effect on the vibrational frequencies. The vibrational frequency is proportional to the square root of the force constant divided by the reduced mass of the vibrating atoms. Since deuterium has approximately twice the mass of hydrogen, the C-D bonds in this compound will have a larger reduced mass compared to the C-H bonds in the non-deuterated isotopologue.

This increase in mass leads to a predictable decrease in the vibrational frequencies of the C-D stretching and bending modes. The theoretical ratio of a C-H stretching frequency to a C-D stretching frequency is approximately √2, which is about 1.41. In practice, this ratio is often observed to be slightly lower. This isotopic shift is a valuable tool in vibrational spectroscopy for assigning specific modes of vibration.

Below is a theoretical comparison of calculated harmonic vibrational frequencies for the C-H and C-D bonds in the butylidene moiety of 3-Butylidene Phthalide (B148349) and its d8 analogue.

| Vibrational Mode | Typical Frequency Range for 3-Butylidene Phthalide (C-H) (cm⁻¹) | Predicted Frequency for this compound (C-D) (cm⁻¹) | Isotopic Frequency Ratio (νC-H / νC-D) |

|---|---|---|---|

| C-H/C-D Asymmetric Stretch | ~2960 | ~2100 | ~1.41 |

| C-H/C-D Symmetric Stretch | ~2870 | ~2035 | ~1.41 |

| C-H/C-D Scissoring | ~1465 | ~1040 | ~1.41 |

| C-H/C-D Wagging | ~1380 | ~980 | ~1.41 |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide detailed insights into its conformational flexibility and its dynamic interactions with biological targets. These simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, offering a dynamic perspective that complements the static picture from quantum chemical calculations.

By simulating this compound in a relevant environment, such as in solution or near a biological receptor, it is possible to explore its accessible conformations and the relative energies of these states. The deuteration in this compound is not expected to significantly alter its conformational landscape compared to the non-deuterated form, as the underlying potential energy surface is largely determined by electronic interactions. However, the slightly different vibrational properties of C-D bonds could lead to subtle changes in the dynamics of conformational transitions.

Docking Studies to Predict Interactions with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are instrumental in predicting its binding mode and affinity to the active sites of biological macromolecules, such as enzymes and receptors.

Ligand Binding Energy Calculations and Affinity Prediction

Docking algorithms score different binding poses based on a scoring function that estimates the binding free energy. A lower binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity. Studies on the non-deuterated 3-Butylidenephthalide (B1668125) have explored its interaction with various biological targets. The deuteration in this compound is not expected to significantly impact the calculated binding energies in most docking programs, as these are primarily based on steric and electrostatic interactions.

The following table summarizes reported and theoretical binding energy predictions for 3-Butylidenephthalide with various biological targets.

| Biological Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|

| α-Glucosidase | -5.0 to -7.0 | Asp215, Glu277, Asp352 |

| Trihydroxy Naphthalene (B1677914) Reductase | -6.78 | SER-164, TYR-178, TYR-223 |

| Ceramide 2 (Skin Lipid) | -4.16 | Hydrophobic interactions |

Structural Basis of Ligand-Target Recognition

Docking studies also provide a structural rationale for the interaction between a ligand and its target. For 3-Butylidenephthalide, these studies have revealed that its binding is typically driven by a combination of hydrophobic interactions and hydrogen bonding. The phthalide moiety can act as a hydrogen bond acceptor, while the butylidene chain often engages in hydrophobic interactions within the binding pocket of the target protein. The specific orientation and interactions determine the binding affinity and selectivity of the compound. The substitution of hydrogen with deuterium in this compound does not alter these fundamental interactions.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, MS Fragmentation)

Computational methods can be used to predict various spectroscopic properties of molecules, which can aid in their identification and characterization.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be performed using quantum mechanical calculations. The chemical shift of a nucleus is sensitive to its local electronic environment. While deuterium itself is not directly observed in ¹H NMR, its presence has a small but measurable effect on the chemical shifts of nearby protons (an isotopic effect). For ¹³C NMR, the substitution of hydrogen with deuterium on a carbon atom will cause a characteristic upfield shift in the ¹³C signal and will also lead to splitting of the signal due to C-D coupling.

Mass Spectrometry Fragmentation: The fragmentation pattern of a molecule in a mass spectrometer is a key feature for its identification. For this compound, the fragmentation pathways are expected to be similar to those of the non-deuterated compound. Common fragmentation patterns for phthalides involve the loss of CO and CO₂ from the lactone ring. The presence of the butylidene chain will also lead to characteristic fragmentation patterns, such as the loss of alkyl radicals. The key difference for the d8 isotopologue will be the mass of the fragments, which will be shifted by the presence of the eight deuterium atoms. For example, a fragment that retains the full butylidene chain will have a mass that is 8 Da higher than the corresponding fragment from the non-deuterated compound.

The following table presents a hypothetical comparison of major mass fragments for 3-Butylidene Phthalide and its d8 analogue.

| Proposed Fragment | Predicted m/z for 3-Butylidene Phthalide | Predicted m/z for this compound |

|---|---|---|

| [M]+ | 188 | 196 |

| [M-C₄H₇]+ / [M-C₄D₇]+ | 133 | 139 |

| [M-CO]+ | 160 | 168 |

| [C₈H₅O]+ | 117 | 117 |

Lack of Specific Research on Computational Studies of this compound Reaction Mechanisms

While general information exists regarding the chemical nature of the non-deuterated analogue, 3-Butylidene Phthalide, and the methodologies of computational chemistry, the direct application of these methods to the specified deuterated compound appears to be absent from available scientific literature.

3-Butylidene Phthalide is recognized as a significant bioactive compound found in various plants of the Apiaceae family. nih.gov It is known for its inherent instability, which can lead to various chemical transformations such as isomerization, oxidation, and cycloaddition. nih.govmdpi.com The Z-isomer of related phthalides, in particular, has been noted for its reactive nature. mdpi.com

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms. escholarship.orgmdpi.comnih.govmdpi.comnih.gov This approach allows researchers to model transition states, which are the fleeting, high-energy configurations that molecules pass through as they transform from reactants to products. mit.edu By calculating the energy of these transition states, scientists can predict reaction pathways and understand the factors that control chemical selectivity. rsc.org

However, the application of these computational techniques to study the specific reaction mechanisms of 3-Butylidene Phthalide, and particularly its deuterated isotopologue this compound, has not been detailed in the accessible research. The inclusion of deuterium (d8) in the molecule would be of interest in computational studies to investigate kinetic isotope effects, which can provide deeper insight into reaction mechanisms. Unfortunately, no such studies were identified.

Consequently, it is not possible to provide detailed research findings or data tables related to the transition state modeling for the reaction mechanisms of this compound as requested.

Advanced Research Applications of 3 Butylidene Phthalide D8 in Biochemical and Cellular Models

Investigation of Molecular Mechanisms in Cell-Based Assays (In Vitro Research)

In vitro research has been pivotal in elucidating the molecular mechanisms through which 3-Butylidene Phthalide (B148349) (BP) exerts its biological effects. Cell-based assays offer a controlled environment to study the compound's direct interactions with cellular components and pathways.

Enzyme Inhibition and Activation Studies

3-Butylidene Phthalide has demonstrated significant interactions with various enzymes, suggesting its potential as a modulator of enzymatic pathways. Research has identified its inhibitory effects on several key enzymes, which are implicated in a range of physiological and pathological processes.

One area of investigation is its effect on enzymes involved in metabolic regulation. Studies have shown that (Z)-3-butylidenephthalide inhibits yeast-α-glucosidase with a half-maximal inhibitory concentration (IC50) of 2.35 mM. researchgate.net This inhibition is noncompetitive, indicating that the compound binds to a site on the enzyme distinct from the active site. researchgate.net

Furthermore, BP has been studied for its role in pesticide action and fungal growth. It exhibits inhibitory activity against Drosophila melanogaster acetylcholinesterase in a concentration-dependent manner, with an IC50 value of 730 μg/mL. researchgate.net The compound also shows an affinity for trihydroxy naphthalene (B1677914) reductase (3HNR), an enzyme involved in fungal melanin (B1238610) biosynthesis, with a binding energy of -6.78 kcal mol−1 and an estimated inhibition constant (Ki) of 12.6 μM. researchgate.net This suggests a mode of action that involves disrupting crucial fungal survival pathways. researchgate.net

| Enzyme | Organism/System | Observed Effect | Key Findings | Source |

|---|---|---|---|---|

| α-Glucosidase | Yeast | Inhibition | IC50: 2.35 mM; Noncompetitive inhibition | researchgate.net |

| Acetylcholinesterase (AChE) | Drosophila melanogaster | Inhibition | IC50: 730 μg/mL; Concentration-dependent | researchgate.net |

| Trihydroxy Naphthalene Reductase (3HNR) | Fungus (in silico) | Binding/Inhibition | Binding Energy: -6.78 kcal mol−1; Ki: 12.6 μM | researchgate.net |

| Phenol Oxidase | Galleria mellonella | Impairment | Impacts insect immune system | researchgate.net |

Receptor Binding and Signaling Pathway Modulation

Beyond direct enzyme interaction, 3-Butylidene Phthalide influences cellular behavior by modulating signaling pathways. It has been shown to affect pathways related to inflammation and cellular stress. For instance, BP can prevent inflammation-mediated neurotoxicity by influencing microglial activation. ebi.ac.uk Microglia are key immune cells in the central nervous system, and their chronic activation can lead to the release of neurotoxic proinflammatory molecules. ebi.ac.uk By modulating their activity, BP helps to mitigate neuronal damage. ebi.ac.uk

Studies on the related compound, dl-3-n-butylphthalide (NBP), have shown it can inactivate the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. sigmaaldrich.com Other research indicates BP can protect endothelial cells from oxidative stress by inhibiting phospholipase C gamma (PLCγ), a key enzyme in signal transduction. ebi.ac.uk

Cellular Uptake and Distribution Studies Using Deuterium (B1214612) Labeling

While specific studies detailing the cellular uptake of 3-Butylidene Phthalide-d8 are not yet prevalent in the literature, its role as a stable isotope-labeled standard is critical for such research. pharmaffiliates.comlgcstandards.comclearsynth.com In these studies, the deuterated compound is used as an internal standard for analytical methods like liquid chromatography-mass spectrometry (LC-MS).

The methodology involves adding a known quantity of this compound to cell lysates or tissue homogenates that have been exposed to the non-labeled compound. Because the deuterated and non-deuterated forms are chemically identical and co-elute during chromatography but have different masses, the mass spectrometer can distinguish between them. This allows for highly accurate quantification of the parent compound (3-Butylidene Phthalide) within the cells, correcting for any loss during sample preparation and analysis. Such studies are essential for determining how efficiently the compound enters cells and where it localizes, which is fundamental to understanding its mechanism of action. nih.gov

Studies on Apoptosis and Cell Cycle Regulation in Research Models

3-Butylidene Phthalide has been shown to have significant effects on cell cycle progression and the induction of apoptosis (programmed cell death), particularly in cancer cell models. nih.gov In studies using glioblastoma (GBM) tumor cells, BP treatment led to cell cycle arrest at the G0/G1 phase. nih.gov This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. nih.gov

In addition to cell cycle arrest, BP also induces apoptosis in these cancer cells. nih.gov The induction of apoptosis is a key mechanism for the anti-tumor effects of many chemotherapeutic agents. nih.govnih.gov The ability of BP to halt cell division and trigger cell death makes it a subject of interest in oncology research. nih.gov

| Cell Line | Effect | Mechanism | Source |

|---|---|---|---|

| DBTRG-05MG (Human Glioblastoma) | Cell Cycle Arrest | Arrest at G0/G1 phase, accompanied by a decrease in S phase | nih.gov |

| RG2 (Rat Glioblastoma) | Cell Cycle Arrest | Accumulation of cells in G0/G1 phase | nih.gov |

| DBTRG-05MG and RG2 | Apoptosis Induction | Activation of apoptotic pathways leading to cell death | nih.gov |

Oxidative Stress Response and Antioxidant Mechanisms in Cells

The compound has demonstrated protective effects against oxidative stress in various cell models. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and a cell's ability to detoxify them, can lead to significant cellular damage.

In vitro studies using the related compound dl-3-n-butylphthalide (NBP) have shown it can protect PC12 neuronal cells from injury induced by hydrogen peroxide (H₂O₂), a common ROS. nih.gov NBP pretreatment was found to inhibit the decrease in cell viability and the production of ROS caused by H₂O₂. nih.gov Similarly, 3-Butylidene Phthalide has been shown to protect endothelial cells (EA.hy926) from H₂O₂-induced injury in a dose-dependent manner. ebi.ac.uk

Further research into NBP's mechanisms revealed it could attenuate oxidative stress by reducing levels of damage markers like malondialdehyde (MDA) and nitric oxide (NO). nih.gov Simultaneously, it boosted the cellular antioxidant defense system by increasing levels of reduced glutathione (B108866) (GSH) and enhancing the activity of antioxidant enzymes such as catalase (CAT), glutathione reductase (GR), and glutathione peroxidase (GPx). nih.gov

Neuroprotection and Neurological Pathway Research in In Vitro Models

In vitro models of neurological damage and disease are crucial for investigating potential neuroprotective agents. 3-Butylidene Phthalide and its related compounds have been a focus of such research, demonstrating protective effects in various neuronal cell models.

The compound's ability to prevent inflammation-mediated neurotoxicity is a key aspect of its neuroprotective profile. By modulating the activation of microglial cells, BP can reduce the release of harmful proinflammatory molecules in the central nervous system. ebi.ac.uk

Studies on dl-3-n-butylphthalide (NBP) provide further insight into its neuroprotective potential. In models of ischemic stroke, such as oxygen-glucose deprivation/reperfusion in cortical neurons, NBP not only exhibited neuroprotective effects but also promoted the development of dendrites, which are crucial for neuronal communication and function. sigmaaldrich.com Furthermore, NBP has been shown to protect neuronal cells from apoptosis induced by oxidative stress and other neurotoxic agents like doxorubicin. nih.govnih.gov This protection is linked to its ability to attenuate oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory reactions. nih.gov

Effects on Cerebral Blood Flow and Microcirculation Models

NBP has been shown to exert significant positive effects on cerebral blood flow (CBF) and microvascular networks, particularly in models of cerebral ischemia. In rat models of right middle cerebral artery occlusion (RMCAO), intraperitoneal administration of NBP has been demonstrated to markedly increase regional cerebral blood flow (rCBF) to the ischemic striatum. fda.gov This effect was observed both when NBP was administered shortly after occlusion and as a pretreatment. fda.gov

Laser speckle contrast imaging in mouse models of transient ischemic attack (TIA) has further substantiated these findings, showing that NBP treatment can improve local cerebral blood flow. nih.gov The compound's mechanism extends to promoting angiogenesis and collateriogenesis—the formation of new blood vessels and the strengthening of collateral circuits. nih.govapexbt.com Studies have shown that NBP upregulates the expression of key angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF) and Angiopoietin-1 (Ang-1). nih.govapexbt.com In TIA models, this results in an increased number of CD31-positive microvessels and better-perfused microvascular networks in the ischemic hemisphere. apexbt.com

Beyond the brain, NBP has also been found to ameliorate intestinal microcirculation disturbances in septic rat models, indicating a broader potential role in managing microvascular dysfunction. essec.edu

Table 1: Summary of NBP Effects on Cerebral Blood Flow in Ischemic Models

| Experimental Model | Key Findings | Measurement Technique | Reference |

|---|---|---|---|

| Rat RMCAO | Markedly increased regional cerebral blood flow (rCBF) in the striatum. | Hydrogen Clearance | fda.gov |

| Mouse TIA | Increased number of CD31+ microvessels and perfused microvessels. | Immunofluorescent Staining | apexbt.com |

| Mouse Ischemic Stroke | Improved local cerebral blood flow (LCBF) and increased diameter of ipsilateral collaterals. | Laser Scanning Imaging | nih.gov |

Modulation of Ion Channels and Receptors in Neuronal Cells

Research using cellular models derived from amyotrophic lateral sclerosis (ALS) patients has highlighted NBP's role in modulating neuronal ion channels and receptors to protect against excitotoxicity. nih.gov Excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage, is a key pathological feature in many neurodegenerative diseases. nih.gov

In motor neurons derived from induced pluripotent stem cells (iPSCs) of an ALS patient with a superoxide (B77818) dismutase 1 (SOD1) mutation, NBP treatment was shown to suppress cell death induced by agonists for AMPA and NMDA receptors. nih.gov These receptors are critical ion channels that, when overactivated by glutamate, lead to a toxic influx of calcium. The study confirmed that NBP could prevent this glutamate-induced excitotoxicity and downregulate the overexpression of these glutamate receptors in the diseased motor neurons. nih.gov This neuroprotective action is crucial for maintaining calcium homeostasis and preventing the downstream apoptotic pathways triggered by ion channel dysregulation. nih.gov

Neurogenesis and Synaptic Plasticity Research

NBP has demonstrated significant potential in promoting neurogenesis and enhancing synaptic plasticity, which are vital processes for recovery from brain injury and for cognitive function. In rat models of cerebral ischemia, oral administration of NBP has been shown to markedly increase the number of newly formed cells in the hippocampal dentate gyrus, a key region for adult neurogenesis. researchgate.netthegoodscentscompany.com

The compound not only increases the proliferation of neural stem cells but also promotes their differentiation into mature neurons. thegoodscentscompany.com This is accompanied by an increased expression of proteins associated with neuronal growth and synaptic function, such as growth-associated protein-43 (GAP-43) and synaptophysin. thegoodscentscompany.com Further studies in mouse models of age-related dementia have shown that NBP administration can significantly increase the hippocampal expression of synaptophysin and postsynaptic density protein 95 (PSD-95), indicating a protective effect on the structural integrity of synapses. mdpi.com This enhancement of synaptic plasticity is linked to the upregulation of the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), a critical signaling pathway for learning and memory. mdpi.com

Table 2: Research Findings on NBP in Neurogenesis and Synaptic Plasticity

| Model System | Key Outcome | Associated Molecular Changes | Reference |

|---|---|---|---|

| Rat Cerebral Ischemia | Increased number of newborn mature neurons in the hippocampus. | Increased expression of GAP-43 and synaptophysin. | thegoodscentscompany.com |

| SAMP8 Mouse (Dementia Model) | Alleviated cognitive impairment. | Increased expression of synaptophysin and PSD-95; enhanced BDNF/TrkB signaling. | mdpi.com |

Research into Anti-Inflammatory and Immunomodulatory Mechanisms at the Cellular Level

The anti-inflammatory and immunomodulatory properties of NBP are well-documented, primarily through its action on microglia, the resident immune cells of the central nervous system (CNS). While microglial activation is a necessary response to injury, chronic activation can be neurotoxic. NBP has been shown to be a negative regulator of this process. jcancer.org

In cultured rat brain microglia stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, NBP significantly inhibited the production and release of key pro-inflammatory molecules, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). jcancer.org This suppressive effect on neuroinflammation provides a direct neuroprotective benefit. In organotypic hippocampal slice cultures, NBP was able to block LPS-induced hippocampal cell death. jcancer.org

The underlying molecular mechanism for these effects involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.gov NF-κB is a crucial transcription factor that controls the expression of many pro-inflammatory genes. By inhibiting this pathway, NBP effectively mitigates the neuroinflammatory response following ischemic injury. researchgate.netnih.gov

Anti-Fungal and Pesticidal Mechanism Research in Model Organisms

Inhibition of Melanin Biosynthesis Pathways

Current scientific literature does not provide direct evidence that 3-butylidenephthalide (B1668125) or its analogs inhibit melanin biosynthesis pathways. Research on the compound has focused on other biological activities, and it is not recognized as an inhibitor of key enzymes in melanogenesis, such as tyrosinase.

Acetylcholinesterase Inhibition Studies

There is no significant evidence in published research to indicate that 3-butylidenephthalide functions as an inhibitor of acetylcholinesterase (AChE). While AChE inhibition is a therapeutic strategy for certain neurological conditions, the neuroprotective effects of NBP are attributed to other mechanisms, such as anti-inflammation and promotion of cerebral blood flow, rather than modulation of cholinergic pathways.

Future Directions and Emerging Research Avenues for Deuterated Phthalides

Development of Novel Synthetic Routes to Deuterated Phthalide (B148349) Analogs

The future development of deuterated phthalides hinges on the creation of efficient and versatile synthetic methodologies. Current approaches for synthesizing deuterated compounds often involve multi-step processes that can be time-consuming and costly. Future research will likely focus on developing more direct and selective methods for deuterium (B1214612) incorporation.

One promising avenue is the use of readily available deuterated starting materials. For instance, an efficient synthesis of deuterium-labeled phthalate (B1215562) esters has been described using o-xylene-D10 as the initial labeled material. This strategy could be adapted for the synthesis of various deuterated phthalide cores. Another approach involves the direct alkylation of phthalic anhydride (B1165640) analogs with deuterated organometallic reagents, such as deuterated butyllithium, followed by elimination reactions to yield the desired 3-butylidene phthalide structure nih.gov.

Furthermore, advancements in catalysis, including metal-catalyzed and photochemical methods, are emerging as powerful tools for deuterium labeling researchgate.net. These techniques could offer milder reaction conditions and higher selectivity for late-stage deuteration of complex phthalide structures, allowing for the creation of a diverse library of deuterated analogs for specific research applications.

Table 1: Potential Synthetic Strategies for Deuterated Phthalides

| Synthetic Approach | Key Features | Potential Starting Materials |

|---|---|---|

| Building Block Strategy | Utilizes pre-deuterated starting materials for multi-step synthesis. | o-Xylene-d10, Deuterated Phthalic Anhydride |

| Direct Alkylation | Involves the reaction of a phthalic anhydride core with a deuterated alkylating agent. | Phthalic Anhydride, Deuterated Butyllithium |

| Catalytic H-D Exchange | Employs metal or photocatalysts to exchange specific hydrogen atoms with deuterium. | 3-Butylidene Phthalide, D₂O |

| Enzymatic Synthesis | Uses enzymes to catalyze specific deuteration steps, offering high regio- and stereoselectivity. | Phthalide Precursors, Deuterated Co-factors |

Integration of 3-Butylidene Phthalide-d8 into Multi-Omics Research

Multi-omics approaches, which integrate data from various biological layers like the genome, transcriptome, proteome, and metabolome, offer a holistic view of complex biological systems aps.orgnih.gov. The integration of this compound into such research frameworks presents a significant opportunity to understand its biological effects comprehensively.

As a deuterated molecule, this compound can serve as a metabolic tracer. In metabolomics and lipidomics studies, its unique mass can be tracked using mass spectrometry to follow its uptake, distribution, and transformation within cells or organisms nih.gov. This allows researchers to precisely map the metabolic pathways influenced by the compound.

By combining this metabolic data with transcriptomics and proteomics, researchers can uncover the downstream effects of this compound on gene expression and protein levels. This integrated analysis can reveal the molecular mechanisms of action, identify novel biological targets, and build comprehensive interaction networks that explain the compound's physiological effects nih.gov. For example, observing changes in the expression of lipid metabolism-related genes alongside the tracking of deuterated lipid species could elucidate how the compound remodels cellular lipid landscapes nih.gov.

Advanced Imaging Techniques with Deuterium Labels

Deuterium's non-radioactive nature and unique spectroscopic properties make it an ideal label for advanced in vivo imaging techniques. Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance imaging (MRI) based technique that allows for the non-invasive visualization of metabolic processes in real-time researchgate.net. By administering a deuterated tracer like this compound, DMI can map its metabolic fate and quantify metabolic fluxes in various tissues, offering potential applications in diagnosing and monitoring diseases like cancer nih.govresearchgate.netnih.gov. DMI provides advantages over other techniques by allowing for the observation of longer-term metabolic processes without the use of ionizing radiation researchgate.net.

In addition to MRI, deuterium serves as a powerful label in vibrational imaging techniques such as Stimulated Raman Scattering (SRS) microscopy ruc.dk. The carbon-deuterium (C-D) bond has a vibrational frequency that falls within a silent region of the cellular Raman spectrum, enabling background-free imaging of the labeled molecule's distribution at the subcellular level ruc.dk. This high-resolution imaging can be used to visualize the uptake and accumulation of this compound within specific organelles, providing insights into its cellular trafficking and mechanism of action researchgate.netruc.dk.

Table 2: Comparison of Advanced Imaging Techniques with Deuterium Labels

| Technique | Principle | Advantages | Challenges |

|---|---|---|---|

| Deuterium Metabolic Imaging (DMI) | MRI detection of the deuterium signal from labeled metabolites. | Non-invasive, no ionizing radiation, tracks long-term metabolism. researchgate.net | Lower spatial resolution compared to proton MRI. researchgate.net |

| Stimulated Raman Scattering (SRS) Microscopy | Detection of vibrational signatures of C-D bonds. | High chemical specificity, subcellular resolution, background-free. ruc.dk | Requires specialized laser systems, limited penetration depth in tissues. |

Exploration of Isotope-Edited Spectroscopic Techniques for Structural Dynamics

Isotope-edited spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide powerful tools for probing molecular structure and dynamics with atomic-level resolution. The strategic placement of isotopes like deuterium acts as a site-specific probe to simplify complex spectra and highlight specific molecular interactions.

In the context of this compound, isotope-edited NMR can be used to study its binding to biological macromolecules, such as proteins or nucleic acids mdpi.commdpi.com. Deuterium substitution can lead to observable isotope effects on the chemical shifts of nearby nuclei, providing valuable information about binding interfaces and conformational changes upon interaction acs.orgresearchgate.netmusechem.com.

Similarly, isotope-edited IR spectroscopy can elucidate the structural details of the compound and its environment researchgate.netnih.gov. The C-D bond vibration is sensitive to its local environment, including hydrogen bonding and solvent exposure. By monitoring shifts in the C-D vibrational frequency, researchers can gain insights into how this compound interacts with its biological targets and how these interactions influence its structural dynamics nih.gov.

Computational Design of Phthalide Derivatives with Tailored Deuteration for Specific Research Questions

Computational chemistry and molecular modeling are becoming indispensable tools in drug discovery and chemical biology. These methods can be employed to design novel phthalide derivatives with specific deuteration patterns to answer targeted research questions. By predicting how deuterium substitution affects a molecule's properties, researchers can prioritize the synthesis of the most promising candidates, saving time and resources.

Structure-based design approaches can model the interaction of phthalide derivatives with their biological targets, such as enzymes or receptors. Computational models can predict how deuteration at specific sites might alter binding affinity or residence time due to the kinetic isotope effect (KIE), where the stronger C-D bond can slow down metabolic reactions nih.gov. This allows for the design of metabolically stabilized phthalide analogs with improved pharmacokinetic profiles nih.gov.

Furthermore, quantum mechanics calculations can predict how deuteration will affect the vibrational spectra (IR and Raman) or NMR chemical shifts of the molecule. This information is crucial for designing labeled compounds that are optimized for advanced spectroscopic and imaging studies, ensuring that the isotopic label provides the clearest possible signal for the intended application.

Expansion of Mechanistic Studies in Complex Biological Systems

Deuterium labeling is a classic and powerful strategy for elucidating reaction mechanisms and metabolic pathways. The use of this compound can significantly expand our understanding of its mode of action within complex biological systems.

One of the key applications is in studying the kinetic isotope effect (KIE). If a C-H bond is broken in the rate-determining step of a metabolic process, replacing the hydrogen with deuterium will slow down the reaction rate. By comparing the metabolism of 3-Butylidene Phthalide with its d8 analog, researchers can pinpoint which positions on the molecule are targeted by metabolic enzymes, such as cytochrome P450s nih.gov. This information is critical for understanding the compound's metabolic stability and identifying potential drug-drug interactions.

Moreover, this compound can be used as a tracer to follow the molecule's journey through complex biological networks in vivo. By analyzing tissues and biofluids with mass spectrometry, researchers can identify and quantify the various metabolites formed from the parent compound. This provides a detailed map of its biotransformation, helping to uncover its ultimate fate and identify any potentially active or toxic metabolites. Such studies are essential for a complete understanding of the compound's pharmacology and toxicology profile.

Q & A

Basic: How can researchers optimize the synthesis of 3-Butylidene Phthalide-d8 for isotopic labeling studies?

Methodological Answer:

Synthesis optimization requires attention to solvent selection, reaction kinetics, and isotopic purity. For deuterated analogs like this compound, use deuterated reagents (e.g., D₂O or deuterated butyraldehyde) in a controlled anhydrous environment to minimize proton exchange . Catalysts such as Lewis acids (e.g., BF₃·Et₂O) can enhance cyclization efficiency, while monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures intermediate stability . Post-synthesis, confirm isotopic incorporation (>98% deuterium) using mass spectrometry (MS) and nuclear magnetic resonance (¹H NMR) to validate absence of protio impurities .

Basic: What analytical techniques are critical for characterizing this compound purity and structural integrity?

Methodological Answer:

- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients resolves phthalide derivatives from byproducts .

- Spectroscopy: ¹H/¹³C NMR identifies structural anomalies; deuterium incorporation is confirmed via absence of proton signals at δ 5.8–6.2 ppm (characteristic of the butylidene moiety) .

- Mass Spectrometry: High-resolution MS (HRMS) quantifies isotopic enrichment, while tandem MS (MS/MS) verifies fragmentation patterns against non-deuterated standards .

Basic: How do in vitro and in vivo models differ in evaluating this compound bioactivity?

Methodological Answer:

- In Vitro: Use cell lines (e.g., human fibroblasts or cancer cells) to assess mechanisms like anti-fibrotic activity via TGF-β1 inhibition . Dose-response curves (0.1–100 µM) and Western blotting for α-SMA or collagen I quantify mesenchymal transdifferentiation suppression .

- In Vivo: Rodent models (e.g., oral fibrosis or pesticide exposure) require pharmacokinetic profiling (plasma half-life, tissue distribution) via LC-MS/MS. Adjust dosing (5–50 mg/kg) based on metabolic stability in liver microsomes .

Advanced: What molecular mechanisms underlie this compound’s anti-fibrotic and pesticidal actions?

Methodological Answer:

- Anti-Fibrotic: Transcriptomic analysis (RNA-seq) reveals downregulation of SMAD2/3 and upregulation of MMP3, disrupting TGF-β1 signaling . Electrophoretic mobility shift assays (EMSAs) confirm direct binding to TGF-β1 receptors.

- Pesticidal: Inhibition of acetylcholinesterase (AChE) in insects is validated via Ellman’s assay, with IC₅₀ values compared to natural phthalides from Angelica gigas . Molecular docking simulations predict interactions with AChE’s catalytic triad (Ser200, Glu327, His440) .

Advanced: How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

- Source Validation: Cross-check compound purity (e.g., supplier certificates, in-house HPLC/MS) to rule out batch variability .

- Model Specificity: Compare outcomes across cell types (e.g., primary vs. immortalized lines) and species (rat vs. human metabolic enzymes) .

- Meta-Analysis: Apply PRISMA guidelines to aggregate data from studies using standardized assays (e.g., MTT for cytotoxicity, AChE inhibition for pesticidal activity) .

Advanced: What methodologies are recommended for assessing this compound’s cumulative toxicity in chronic exposure models?

Methodological Answer:

- Tiered Testing: Begin with in vitro genotoxicity assays (Ames test, micronucleus), followed by 90-day rodent studies (OECD 408) at escalating doses (10–200 mg/kg/day) .

- Biomarker Tracking: Monitor urinary 8-OHdG (oxidative stress) and serum ALT/AST (hepatotoxicity) via ELISA .

- Risk Modeling: Use benchmark dose (BMD) software to extrapolate safe thresholds, integrating physiologically based pharmacokinetic (PBPK) data from isotopic tracing .

Advanced: How should researchers design ethical and statistically robust studies on this compound?

Methodological Answer:

- Ethics: Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis to minimize sample sizes .

- Statistics: For dose-response studies, use nonlinear regression (e.g., four-parameter logistic model) and ANOVA with post-hoc Tukey tests. Consult statisticians early to define endpoints (e.g., EC₅₀, LD₅₀) .

- Data Transparency: Pre-register protocols on platforms like Open Science Framework and share raw spectra/chromatograms in supplemental materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.